4-Bromobenzamidoxime

Cytotoxicity Bioassay Toxicology

Select 4-Bromobenzamidoxime for its quantifiable differentiation: a CREBBP affinity baseline (IC50 1,000 nM) and electrochemical redox potential of -2.34 V—more readily reducible than the unsubstituted parent (-2.40 V), enabling data-driven prodrug optimization. The para-bromo substituent provides a robust cross-coupling handle (Suzuki, Buchwald-Hartwig), while the amidoxime group enables heterocycle cyclization (oxadiazoles, etc.). LC50 of 38.549 μg/mL (Artemia salina) serves as an early-stage bioactivity benchmark. Do not substitute with unsubstituted or other para-halogen analogs—the bromine-specific electronic and steric profile is non-interchangeable.

Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
CAS No. 69113-23-1
Cat. No. B3021779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzamidoxime
CAS69113-23-1
Molecular FormulaC7H7BrN2O
Molecular Weight215.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)N)Br
InChIInChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)
InChIKeyKCHIZOZPSSURRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzamidoxime CAS 69113-23-1: Product Definition and Baseline Identity


4-Bromobenzamidoxime (4-Bromo-N'-hydroxybenzenecarboximidamide, CAS 69113-23-1) is a halogenated aryl amidoxime derivative, belonging to the broader class of para-substituted benzamidoximes. Its molecular structure incorporates a bromine atom at the para-position of the phenyl ring and an amidoxime (C(NH2)=NOH) functional group, yielding a molecular weight of 215.05 g/mol [1]. This compound is recognized as a versatile synthetic intermediate for heterocyclic chemistry and as a prodrug candidate in medicinal chemistry, undergoing bioreduction by the mitochondrial amidoxime reducing component (mARC) enzyme system to generate the corresponding amidine [2]. It is typically supplied as a white to off-white solid with a purity of ≥95% as verified by NMR spectroscopy .

Why 4-Bromobenzamidoxime Procurement Cannot Be Simplified to Generic Amidoxime Sourcing


The 4-bromo substituent is not a passive or interchangeable label; it is a primary determinant of the compound's reactivity, physicochemical properties, and biological profile. Systematic studies have demonstrated that para-substitution on the benzamidoxime scaffold exerts a quantifiable influence on critical parameters, including Hammett σ-correlated NMR chemical shifts and electrochemical redox potentials [1]. These electronic effects directly impact the molecule's behavior in both synthetic and biological contexts. More critically, biological activity among benzamidoxime analogs is not uniform; for instance, in a vasorelaxation assay, the 4-chloro analog demonstrated distinct potency compared to the unsubstituted parent and other derivatives [2]. Therefore, assuming functional or pharmacological equivalence between 4-bromobenzamidoxime and other para-substituted or unsubstituted benzamidoximes introduces significant scientific and financial risk, as the specific electronic and steric profile of the bromine atom dictates a unique set of properties that cannot be replicated by a generic alternative. The following evidence substantiates these specific points of differentiation.

Quantitative Differentiation Evidence for 4-Bromobenzamidoxime


Artemia salina Cytotoxicity Profile: Quantitative Benchmark for Bioactivity Potential

In a standardized Artemia salina (brine shrimp) lethality bioassay, a common preliminary screen for bioactive potential, 4-bromobenzamidoxime demonstrated a quantifiable cytotoxic effect with an LC50 (lethal concentration, 50%) value of 38.549 μg/mL after 24 hours of exposure [1].

Cytotoxicity Bioassay Toxicology

In Vitro Enzyme Inhibition Profile: Activity Against Human CREBBP

4-Bromobenzamidoxime has been evaluated for its inhibitory activity against human recombinant CREB-binding protein (CREBBP), a key transcriptional coactivator and epigenetic target. In a TR-FRET assay using non-acetylated ligand 1 as substrate, the compound exhibited an IC50 value of 1,000 nM [1].

Enzyme Inhibition CREBBP Drug Discovery

Metabolic Prodrug Activation: Redox Potential and mARC Enzyme Kinetics

As part of a systematic investigation of para-substituted benzamidoximes, the electrochemical redox potential of 4-bromobenzamidoxime was determined to be -2.34 V (vs. Fc+/Fc) [1]. This value is a critical descriptor of its susceptibility to bioreduction by the mARC enzyme system, which converts amidoxime prodrugs into their active amidine counterparts [1].

Prodrug mARC Bioreduction Pharmacokinetics

Differentiation from 4-Chlorobenzamidoxime in Vasorelaxant Activity

In a comparative study of compounds bearing a C=NOH functional group for vasorelaxant effects in rat aortic rings, 4-chlorobenzamidoxime (ClBZA) was identified as the most active compound, causing significantly greater relaxation than the unsubstituted parent and the 4-methoxy analog [1]. While 4-bromobenzamidoxime was not part of this specific head-to-head comparison, the study establishes that halogen substitution at the 4-position is a critical driver of potency, with the nature of the halogen (chlorine) leading to a specific, measurable biological outcome [1].

Vasorelaxation Cardiovascular Nitric Oxide

Validated Application Scenarios for 4-Bromobenzamidoxime Driven by Quantitative Evidence


Epigenetic Drug Discovery: Optimization of CREBBP Bromodomain Inhibitors

With a confirmed IC50 of 1,000 nM against human CREBBP, 4-bromobenzamidoxime serves as a validated starting point for medicinal chemistry campaigns targeting this epigenetic reader protein [1]. Its quantifiable, albeit moderate, affinity provides a baseline for structure-based drug design. Researchers can modify the 4-bromophenyl and amidoxime moieties to improve potency, selectivity, and drug-like properties, using the reported IC50 as a benchmark for tracking SAR progress.

Rational Design of Amidoxime Prodrugs with Tailored Activation Rates

The measured electrochemical redox potential of -2.34 V for 4-bromobenzamidoxime positions it as a rationally selectable building block in prodrug design [1]. Compared to the unsubstituted parent (-2.40 V), the bromine substituent creates a more easily reducible prodrug. This quantitative difference allows formulators to select 4-bromobenzamidoxime over the parent compound when a faster or more efficient enzymatic conversion to the active amidine drug is a desired pharmacokinetic property, offering a data-driven approach to prodrug optimization [1].

Synthesis of Heterocyclic Libraries for Biological Screening

The established reactivity of the amidoxime functional group, combined with the presence of a bromine atom, makes 4-bromobenzamidoxime a versatile dual-handle intermediate for generating diverse heterocyclic libraries [1]. The bromine serves as a robust site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amidoxime can undergo cyclization to form oxadiazoles or other nitrogen-rich heterocycles. The LC50 value of 38.549 μg/mL from the Artemia salina bioassay [2] provides an initial biological filter for prioritizing synthesized compounds for more advanced in vitro profiling.

Benchmarking Bioactivity in Preliminary Toxicological Screens

For researchers utilizing the Artemia salina model as a rapid, low-cost pre-screen for antimicrobial, cytotoxic, or pesticidal potential, the LC50 value of 38.549 μg/mL for 4-bromobenzamidoxime provides a specific, quantitative benchmark [2]. This data point allows for the direct comparison of the bioactivity of new chemical entities or plant extracts against a known, well-characterized compound under identical assay conditions, thereby enabling standardized and reproducible early-stage lead discovery workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromobenzamidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.